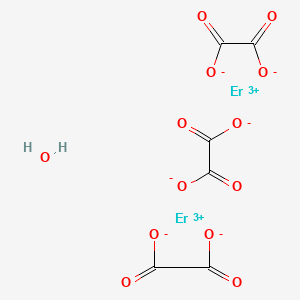

erbium(3+);oxalate;hydrate

Description

Erbium(3+) oxalate hydrate is a coordination compound with the general formula Er₂(C₂O₄)₃·xH₂O, where x represents the number of water molecules in the hydrated structure. This compound belongs to the family of rare earth oxalates, characterized by their unique coordination geometries and applications in materials science. Erbium, a lanthanide with the atomic number 68, exhibits a +3 oxidation state in most of its compounds, forming stable complexes with oxalate ligands (C₂O₄²⁻) through bidentate coordination .

Synthesis and Structure: Erbium oxalate hydrate is typically synthesized via hydro silica gel methods, which allow controlled crystal growth under mild conditions . The structure consists of Er³⁺ ions coordinated by oxalate ligands in a layered or three-dimensional framework, with water molecules occupying interstitial sites. The exact crystal structure depends on hydration levels and synthesis conditions, often forming monoclinic or triclinic systems .

Properties

IUPAC Name |

erbium(3+);oxalate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Er.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOPGAPUQCFZMX-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Er+3].[Er+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Er2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red powder; [Hawley] | |

| Record name | Erbium oxalate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2101 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

58176-72-0 | |

| Record name | Erbium(III) oxalate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

erbium(3+);oxalate;hydrate can be synthesized through a precipitation reaction. A typical method involves dissolving erbium nitrate in water and then adding oxalic acid to the solution. The reaction results in the formation of erbium(III) oxalate, which precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain erbium(III) oxalate hydrate .

Industrial Production Methods

In industrial settings, the production of erbium(III) oxalate hydrate follows a similar precipitation method but on a larger scale. The process involves controlled mixing of erbium nitrate and oxalic acid solutions in a reactor, followed by filtration and drying. The conditions such as temperature, concentration, and mixing speed are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

erbium(3+);oxalate;hydrate undergoes various chemical reactions, including:

Thermal Decomposition: When heated, it decomposes to form erbium oxide (Er₂O₃).

Reduction: It can be reduced to erbium metal using strong reducing agents.

Complexation: It forms complexes with various ligands, which can alter its solubility and reactivity.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents can oxidize erbium(III) oxalate to erbium oxide.

Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride can reduce it to erbium metal.

Substitution: Ligands such as ethylenediaminetetraacetic acid (EDTA) can form complexes with erbium(III) oxalate.

Major Products

Erbium Oxide (Er₂O₃): Formed through thermal decomposition.

Erbium Metal: Obtained through reduction reactions.

Erbium Complexes: Formed through complexation reactions.

Scientific Research Applications

erbium(3+);oxalate;hydrate has several applications in scientific research:

Optical Materials: Used in the production of optical fibers and amplifiers due to its unique optical properties.

Medical Lasers: Employed in medical and dental lasers for its ability to emit light at specific wavelengths.

Glass Coloring: Used as a coloring agent in glass manufacturing.

High Purity Standards: Utilized in the preparation of high purity standards for analytical chemistry

Mechanism of Action

The mechanism of action of erbium(III) oxalate hydrate is primarily related to its ability to form stable complexes and its optical properties. In optical applications, erbium ions can absorb and emit light at specific wavelengths, making them useful in amplifiers and lasers. The formation of complexes with various ligands can also enhance its solubility and reactivity, allowing it to be used in different chemical processes .

Comparison with Similar Compounds

Properties :

- Thermal Stability : Dehydration occurs at elevated temperatures (100–200°C), followed by oxalate decomposition to Er₂O₃ above 400°C .

- Magnetic Behavior : Er³⁺ ions contribute paramagnetism due to their 4f¹¹ electronic configuration. Doping with other lanthanides (e.g., Pr³⁺) alters magnetic susceptibility and phase transitions .

- Optical Properties : Erbium’s 4f-4f electronic transitions enable narrow emission bands in the visible and near-infrared regions, though oxalate ligands may quench luminescence compared to other Er³⁺ complexes .

Rare Earth Oxalate Hydrates

The table below compares erbium(3+) oxalate hydrate with terbium(III), thulium(III), and europium(III) oxalate hydrates:

Key Observations :

- Thermal Stability : Erbium oxalate exhibits higher decomposition temperatures than europium and terbium analogs, attributed to stronger Er–O bonding .

- Magnetic Properties : Terbium oxalate shows enhanced paramagnetism due to Tb³⁺’s high magnetic moment (9.7 µB), whereas europium oxalate is diamagnetic because of Eu³⁺’s 4f⁶ configuration .

- Luminescence: Europium oxalate’s intense red emission makes it suitable for LEDs, while erbium’s luminescence is less pronounced due to non-radiative energy transfer to oxalate ligands .

Transition Metal Oxalates: Cadmium Oxalate

Cadmium oxalate (CdC₂O₄) provides a contrast to lanthanide oxalates:

Structural Insights :

- Erbium oxalate’s flexible coordination allows for diverse frameworks, while Cd²⁺ adopts rigid octahedral geometries .

- Er³⁺ compounds are less toxic than Cd²⁺ derivatives, making them safer for biomedical applications .

Doped Erbium Oxalates

Praseodymium-doped erbium oxalate (Er₁₋ₓPrₓ)₂(C₂O₄)₃·xH₂O exhibits tunable magnetic properties:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.